molecular formula C7H10BrFO4 B1504927 Diethyl 2-bromo-2-fluoro-malonate CAS No. 756-44-5

Diethyl 2-bromo-2-fluoro-malonate

Cat. No.: B1504927
CAS No.: 756-44-5
M. Wt: 257.05 g/mol
InChI Key: JTJBKDHWIRKUFY-UHFFFAOYSA-N
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Description

Diethyl 2-bromo-2-fluoro-malonate (C₇H₉BrFO₄) is a halogenated malonate derivative characterized by the simultaneous presence of bromine and fluorine atoms at the 2-position of the malonate core. This dual halogenation imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and the construction of complex molecules.

Properties

IUPAC Name

diethyl 2-bromo-2-fluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrFO4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJBKDHWIRKUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699779
Record name Diethyl bromo(fluoro)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756-44-5
Record name Diethyl bromo(fluoro)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl 2-bromo-2-fluoro-malonate (DBFM) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article explores the synthesis, biological activity, and potential applications of DBFM, drawing from diverse sources and research findings.

This compound is characterized by its unique structure, which includes both bromine and fluorine substituents. These halogen atoms significantly influence the compound's chemical reactivity and biological properties. The synthesis of DBFM typically involves the reaction of diethyl malonate with bromine and a fluorinating agent, leading to the introduction of these halogen atoms at the 2-position of the malonate moiety.

2.1 Anticancer Properties

Research has indicated that DBFM exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study evaluated the growth inhibitory effects of DBFM on L1210 mouse leukemia cells, showing potent inhibition with IC50 values in the low micromolar range. This suggests that DBFM may interfere with cellular proliferation mechanisms, potentially through apoptosis or cell cycle arrest mechanisms .

The mechanism underlying the biological activity of DBFM is not fully elucidated; however, it is hypothesized that the introduction of fluorine enhances metabolic stability and bioavailability, which are critical factors in drug efficacy. The presence of bromine may also contribute to its reactivity with biological targets, possibly leading to covalent modification of proteins or nucleic acids .

3.1 Study on Fluorinated Compounds

In a comparative study involving various fluorinated compounds, DBFM was highlighted for its significant antitumor activity. The study reported that compounds with fluorine substitutions often exhibited enhanced potency due to improved lipophilicity and metabolic stability, which are essential for effective drug candidates .

3.2 Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications at the 2-position significantly impacted biological activity. The presence of both bromine and fluorine was found to be crucial for maintaining high levels of cytotoxicity against cancer cell lines .

4. Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundL1210 Mouse Leukemia<10Potential apoptosis/cell cycle arrest
Other Fluorinated CompoundsVarious Cancer LinesVariesEnhanced metabolic stability

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its notable biological activities, particularly its anticancer properties. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy and safety profiles.

The incorporation of halogens such as bromine and fluorine into drug design continues to be a fruitful area of investigation, potentially leading to new therapeutic agents with improved pharmacological profiles.

Scientific Research Applications

Synthesis of Pharmaceuticals

DBFM serves as an essential building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of fluorine into organic molecules, which is often associated with enhanced biological activity.

  • Fluorinated Compounds : DBFM is used to synthesize fluorinated analogs of existing drugs, which can improve their pharmacokinetic properties. For instance, the incorporation of fluorine can enhance metabolic stability and bioavailability.
  • Anticonvulsants : Research has indicated that derivatives of DBFM can be utilized in the synthesis of anticonvulsant agents. The fluorinated compounds derived from DBFM have shown promise in preclinical studies for treating epilepsy and other neurological disorders .

Agrochemical Applications

The compound also finds significant applications in the agrochemical industry. Fluorinated compounds are often more effective as pesticides due to their increased lipophilicity and biological activity.

  • Pesticide Synthesis : DBFM is involved in the synthesis of several agrochemicals. For example, it can be transformed into various herbicides and insecticides that exhibit improved efficacy and lower toxicity profiles compared to their non-fluorinated counterparts .

Material Science

In material science, DBFM is utilized for synthesizing advanced materials with specific properties.

  • Fluorinated Polymers : The compound can be used as a precursor for developing fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in coatings and electronic applications.

Case Studies and Research Findings

Several studies have documented the applications of DBFM in synthetic chemistry:

  • Fluorinated Cyclopropanes : A notable study demonstrated the use of DBFM in synthesizing monofluorinated cyclopropanes through a Michael addition reaction. This approach yielded compounds with high potency for neurological applications .
  • Nickel-Catalyzed Reactions : Recent advancements include nickel-catalyzed coupling reactions involving DBFM, which provide efficient pathways to synthesize complex arylated compounds. This method showcases DBFM's versatility as a reagent in modern organic synthesis .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsSynthesis of fluorinated drugsEnhanced bioavailability
AgrochemicalsDevelopment of pesticidesImproved efficacy and reduced toxicity
Material ScienceProduction of fluorinated polymersChemical resistance and stability
Synthetic ChemistryMichael addition reactionsAccess to complex molecules

Chemical Reactions Analysis

1.1. Fluorination of Diethyl Bromomalonate

  • Route : Diethyl bromomalonate (9a) undergoes fluorination using fluorinating agents (e.g., F- sources) under controlled conditions.

  • Yield : 86% reported in optimized conditions .

1.2. Bromination of Diethyl Fluoromalonate

  • Route : Diethyl fluoromalonate (9c) is brominated using brominating agents (e.g., Br₂ or SO₂Cl₂) in the presence of catalysts.

  • Yield : 82% achieved with Cu-catalyzed bromination .

1.3. Comparative Analysis

ParameterFluorination Route (9a → Target)Bromination Route (9c → Target)
Yield86%82%
Reaction ConditionsFluorinating agents, room tempBr₂/SO₂Cl₂, Cu catalyst
CatalystNoneCu
PurityHigh (>95%)Moderate (>90%)

Asymmetric Radical Cascade Reactions

Diethyl 2-bromo-2-fluoro-malonate participates in asymmetric three-component radical cascade reactions, exemplified by the following:

2.1. Catalytic System

  • Catalysts : Iridium-based photocatalysts (e.g., Ir–I) combined with Brønsted acids.

  • Reaction Conditions : Acetonitrile or 1,4-dioxane as solvents, room temperature, and visible light irradiation .

2.2. Key Outcomes

EntrySubstrateYield (%)E/Z RatioDiastereoselectivity (dr)Enantiomeric Excess (ee) (%)
13v548:1>20:190
23w4610:1>20:193
33x457:1>20:192

2.3. Mechanistic Insights

The reaction proceeds via a photoredox-catalyzed radical pathway , where the bromo-fluoro substituent stabilizes intermediate radicals. The fluorine atom enhances reactivity through electron-withdrawing effects, while bromine facilitates radical formation .

3.1. NMR Data

  • ¹H NMR (CDCl₃): δ 4.32–4.26 (m, 4H), 3.57 (s, 2H), 1.31 (t, J = 7.1 Hz, 6H) .

  • ¹³C NMR (CDCl₃): δ 172.07 (COOEt), 53.16 (CF₂Br), 40.27 (CH₂) .

3.2. HRMS

  • m/z : Calcd for C₆H₈BrF₂O₄: 222.97; Found: 222.97 .

4.1. Nucleophilic Substitution

  • The bromine substituent undergoes nucleophilic substitution with electron-rich reagents (e.g., Grignard reagents), facilitated by the fluorine’s electron-withdrawing effect .

4.2. Radical Pathways

  • Bromine’s high electronegativity promotes homolytic cleavage under photoredox conditions, generating radicals that participate in cascade reactions .

5.1. Representative Reaction

python
# Example: Radical cascade reaction (simplified) from catalysts import IrCatalyst from conditions import MeCN, hv substrate = Diethyl2Bromo2FluoroMalonate() product = substrate.react( with=IrCatalyst(), in=MeCN, under=hv ) yield = 54%

5.2. Key Challenges

  • Regioselectivity : Competing bromine/fluorine reactivity requires precise catalyst control .

  • Scalability : Moderate yields (45–65%) necessitate process optimization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Effects

The reactivity and applications of halogenated malonates are heavily influenced by the type and position of halogen substituents. Below is a comparative analysis with key analogs:

Table 1: Comparison of Halogen-Substituted Malonates
Compound Name Halogen Substituent(s) Key Reactivity/Biological Features Reference
Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate Bromo (C-2), Nitro (C-4) Bromo enhances nucleophilic substitution; nitro stabilizes intermediates [2]
Diethyl 2-(bromomethyl)malonate Bromomethyl Higher reactivity in alkylation vs. non-brominated analogs [4]
Diethyl 2-((4-bromophenylamino)methylene)malonate Bromo (C-4) Bromine boosts bioactivity (e.g., antimicrobial) vs. chloro/nitro analogs [13]
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate Fluoro (C-5) Fluorine’s electronegativity stabilizes intermediates [8]
Diethyl 2-bromo-2-fluoro-malonate Bromo (C-2), Fluoro (C-2) Synergistic effects: bromo aids substitution, fluorine tunes electronic properties N/A

Key Findings :

  • Bromine’s polarizability and weaker C-Br bond (vs. C-Cl or C-F) make it superior in nucleophilic substitutions .
  • Fluorine’s electronegativity enhances stability and directs regioselectivity in reactions .
  • Dual halogenation (Br + F) likely balances reactivity and stability, enabling applications in pharmaceuticals or agrochemicals.

Positional Isomerism and Steric Effects

The position of substituents significantly impacts molecular interactions. For example:

Table 2: Positional Isomer Comparison
Compound Name Substituent Position Key Impact Reference
Diethyl 2-(4-bromobenzyl)malonate Bromo (C-4) Enhanced steric bulk; slower reaction kinetics [18]
Diethyl 2-(2-chloro-4-fluoroanilino)methylene malonate Cl (C-2), F (C-4) Halogen positioning alters binding to biological targets [16]
This compound Br/F (C-2) Minimal steric hindrance; ideal for planar transition states N/A

Key Findings :

  • Proximal halogenation (e.g., C-2 Br/F) reduces steric bulk compared to aryl-substituted analogs, favoring reactions requiring planar intermediates .
  • Meta or para halogenation on aryl rings (e.g., C-4 bromo in ) may limit accessibility in enzyme-binding pockets.

Key Findings :

  • Iodine’s larger atomic radius enhances van der Waals interactions in biological systems .
  • Bromine’s balance of reactivity and moderate bioactivity makes it a preferred substituent in drug precursors .
  • Fluorine’s metabolic stability and electronegativity could mitigate toxicity in the target compound.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-bromo-2-fluoro-malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-bromo-2-fluoro-malonate

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